molecular formula C11H16N2O B13348562 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde

1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13348562
M. Wt: 192.26 g/mol
InChI Key: OKWMDICSVSSUCK-UHFFFAOYSA-N
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Description

1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structural features, which include a butyl group at the first position, a cyclopropyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazole with formaldehyde under high-temperature conditions (150-200°C) to form 1H-pyrazole-4-carboxaldehyde . This intermediate can then be further modified to introduce the butyl and cyclopropyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Butyl-5-cyclopropyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group may play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both butyl and cyclopropyl groups may enhance its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in biological applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-butyl-5-cyclopropylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H16N2O/c1-2-3-6-13-11(9-4-5-9)10(8-14)7-12-13/h7-9H,2-6H2,1H3

InChI Key

OKWMDICSVSSUCK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C=N1)C=O)C2CC2

Origin of Product

United States

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